N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is N,N-dimethyl-2-[1-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine , which precisely describes its molecular architecture. The name delineates three critical components:
- N,N-dimethylaminoethyl group : A two-carbon chain terminating in a dimethylamine group.
- Indenyl scaffold : A bicyclic system comprising fused benzene and cyclopentene rings, substituted at the 2-position.
- Pyridin-2-ylethyl side chain : An ethyl bridge connecting the indene moiety to a pyridine ring at the 1-position.
The compound’s CAS Registry Number is 371974-07-1 , a unique identifier assigned by the Chemical Abstracts Service. Its molecular formula, C₂₀H₂₄N₂ , corresponds to a molecular weight of 292.4 g/mol , as calculated from isotopic composition.
Synonyms and International Nonproprietary Name (INN) Conventions
This compound is referenced under multiple synonyms across chemical databases:
Notably, no International Nonproprietary Name (INN) has been assigned, as the compound has not yet entered clinical development. INN conventions typically prioritize brevity and phonetic clarity (e.g., dimetindene for a related antihistamine), but this molecule’s complexity defies simplified nomenclature.
Structural Relationship to Alkylamine Antihistamines
This compound shares foundational motifs with alkylamine-class antihistamines , a group including chlorpheniramine and dimetindene. These drugs feature a dimethylaminoethyl side chain linked to aromatic systems, which facilitates H₁ receptor antagonism. Key structural comparisons include:
| Feature | Target Compound | Classic Alkylamine (e.g., Dimetindene) |
|---|---|---|
| Aromatic Core | Indene fused to pyridine | Benzene or monocyclic heteroaromatic |
| Side Chain | Dimethylaminoethyl at inden-2-yl | Dimethylaminoethyl at aryl position |
| Substituents | Pyridin-2-ylethyl at inden-1-position | Methyl or halogen groups |
The indene-pyridine system in the target compound introduces enhanced π-π stacking potential compared to simpler aryl groups in first-generation antihistamines. This could modulate receptor binding kinetics or selectivity. Additionally, the pyridine nitrogen may participate in hydrogen bonding or coordinate with metal ions in biological targets, a feature absent in non-heterocyclic alkylamines.
The dimethylaminoethyl group, a hallmark of alkylamine antihistamines, remains conserved. This moiety’s basic nitrogen protonates at physiological pH, enabling ionic interactions with aspartate residues in the H₁ receptor’s binding pocket. However, the steric bulk of the indenyl-pyridyl system may limit blood-brain barrier penetration, potentially reducing sedative effects—a property observed in dimetindene.
Properties
Molecular Formula |
C20H24N2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,14-15,20H,11,13H2,1-3H3 |
InChI Key |
PACZXIVBTPOCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=CC=CC=C2C=C1CCN(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Indene Moiety
The indene ring system is typically synthesized via Friedel-Crafts alkylation or acylation reactions using appropriate aromatic precursors. This step establishes the bicyclic indene framework essential for the compound's biological activity.
- Reaction Type: Friedel-Crafts alkylation
- Typical Reagents: Indene precursor, alkyl halides or acyl chlorides, Lewis acid catalysts (e.g., AlCl3)
- Conditions: Anhydrous environment, controlled temperature (0–40°C), inert atmosphere
Attachment of the N,N-Dimethyl-2-ethanamine Side Chain
The final step involves alkylation or reductive amination to attach the N,N-dimethyl-2-ethanamine moiety to the indene-pyridine intermediate.
- Reaction Type: Reductive amination or alkylation
- Typical Reagents: N,N-dimethylaminoethyl halides or aldehydes, reducing agents (e.g., NaBH3CN)
- Conditions: Mild temperatures (room temperature to 40°C), suitable solvent (e.g., methanol)
Representative Synthetic Scheme
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts alkylation | Indene precursor, AlCl3, alkyl halide, 0–40°C | Formation of substituted indene core |
| 2 | Nucleophilic substitution | 2-bromoethylpyridine, K2CO3, DMF, 50–80°C | Introduction of pyridin-2-yl ethyl group |
| 3 | Reductive amination | N,N-dimethylaminoethyl aldehyde, NaBH3CN, MeOH | Attachment of dimethylaminoethyl side chain |
Research Findings and Optimization
Reaction Yields and Purity
- Yields for each step typically range from 60% to 85%, depending on reagent purity and reaction optimization.
- Purification is commonly achieved by column chromatography or recrystallization.
- Use of inert atmosphere and anhydrous solvents improves product stability and yield.
Analytical Characterization
- NMR Spectroscopy: Confirms structural integrity, especially the presence of the indene and pyridine rings.
- Mass Spectrometry: Confirms molecular weight (~292.4 g/mol for C20H24N2).
- Chromatography (HPLC): Used for purity assessment, typically >95% purity achieved post-purification.
Challenges and Solutions
- Side reactions during Friedel-Crafts alkylation can lead to polyalkylation; controlled stoichiometry and temperature mitigate this.
- Pyridine nitrogen can coordinate with Lewis acids, potentially inhibiting reactions; protection or choice of milder catalysts can be employed.
- Reductive amination requires careful pH control to prevent over-reduction or side-product formation.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Indene core formation | Friedel-Crafts alkylation | Indene precursor, AlCl3 | 0–40°C, anhydrous | 65–80% | Requires strict moisture control |
| Pyridin-2-yl ethyl group introduction | Nucleophilic substitution | 2-bromoethylpyridine, K2CO3 | 50–80°C, DMF | 60–75% | Pyridine nitrogen may require protection |
| Dimethylaminoethyl side chain attachment | Reductive amination | N,N-dimethylaminoethyl aldehyde, NaBH3CN | RT–40°C, MeOH | 70–85% | pH control critical to avoid side reactions |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine typically involves multi-step organic reactions that leverage its nitrogen-containing functional groups. These groups enhance the compound's reactivity and potential interactions with biological targets.
Biological Activities
This compound has demonstrated several notable biological activities, particularly in pharmacology:
- Neurotransmission Modulation : The compound may interact with receptors involved in neurotransmission, suggesting potential applications in treating central nervous system disorders.
- Antihistaminic Properties : Its structure suggests possible antihistaminic effects, which could be beneficial in managing allergic responses.
- Enzymatic Interaction : The compound may bind to active sites on enzymes, influencing their activity and potentially leading to therapeutic effects.
Applications in Medicinal Chemistry
The structural diversity of this compound allows it to serve as a versatile intermediate in drug development. Its ability to modulate various biological targets positions it as a candidate for:
- Drug Design : The compound's unique pharmacophore can be utilized in designing new drugs targeting specific diseases.
- Pharmacological Research : Investigations into its interaction with biological systems can yield insights into novel therapeutic mechanisms.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
-
Neuropharmacological Studies : Research indicates that this compound can affect neurotransmitter systems, suggesting potential use in treating neurological disorders such as anxiety and depression.
"Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic benefits."
- Antiallergic Applications : Preliminary findings suggest that the compound may exhibit antihistaminic effects, making it a candidate for further exploration in allergy treatments.
- Synthetic Pathways : The complexity of its synthesis has been documented, highlighting the importance of optimizing reaction conditions to enhance yield and purity.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Antihistamine and Receptor-Binding Studies
Table 1: Key Structural and Functional Comparisons
Key Findings:
Receptor Specificity :
- Dimethindene’s indenyl-pyridinyl structure confers H₁-receptor selectivity , whereas N,N-dimethyl-2-(3-phenylpropoxy)ethanamine (from opioid studies) binds to mu opioid receptors due to its phenylpropoxy group .
- The absence of an indenyl ring in L1 () shifts activity toward DNA interaction, highlighting the role of the indenyl moiety in antihistamine action .
Stereochemical Impact :
- In analogs like 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (), the chiral center at the ethyl-pyridinyl junction enhances binding to secondary amine receptors, mirroring Dimethindene’s stereospecificity .
Synthetic Yields and Feasibility :
Pharmacokinetic and Metabolic Profiles
- Metabolism : Dimethindene undergoes hepatic oxidation, with its pyridinyl group facilitating cytochrome P450 interactions. In contrast, tetrazolyl analogs (L1, L2) exhibit prolonged half-lives due to metabolic resistance of the tetrazole ring .
- Bioavailability : The fumarate salt of Dimethindene (CAS 121366-96-9) shows enhanced aqueous solubility (1.2 mg/mL) compared to its maleate counterpart (0.8 mg/mL) .
Biological Activity
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine, also known as a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C20H24N2, with a molecular weight of approximately 292.4 g/mol . This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a pyridine ring and an indene moiety , which contribute to its structural diversity. The presence of nitrogen-containing functional groups enhances its biological activity by potentially allowing interactions with various biological targets such as receptors and enzymes involved in neurotransmission and other physiological processes.
This compound has been shown to modulate specific molecular targets within biological systems. These interactions may involve binding to active sites on enzymes or receptors, leading to alterations in their activity and influencing various signaling pathways. This modulation is crucial for understanding the compound's therapeutic effects, particularly in conditions related to the central nervous system (CNS) and allergic responses.
Biological Activity Studies
Recent studies have highlighted the compound's significant pharmacological activities:
- Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter systems, which could be beneficial for treating CNS disorders.
- Antihistaminic Effects : Similar compounds have been noted for their antihistaminic properties, suggesting that this compound may exhibit similar effects .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimetindene Maleate | C19H22N2.C4H4O4 | H1-antihistamine used for allergic reactions |
| N-Methyl-N-[3-(pyridinyl)propyl]amine | C12H16N2 | Simple structure with potential CNS activity |
| 3-Pyridylpropanol | C10H13NO | Alcohol derivative with different pharmacological properties |
This compound stands out due to its dual aromatic systems (indene and pyridine), which may confer unique pharmacological properties not observed in simpler analogs. Its complex structure allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Assays : Various assays have demonstrated that the compound exhibits significant activity against specific targets involved in neurotransmission. For instance, studies indicate that it can inhibit certain enzyme activities critical for neurotransmitter regulation .
- CNS Activity : In animal models, the compound has shown promise in modulating behaviors associated with anxiety and depression, suggesting potential applications in treating mood disorders .
- Antihistaminic Activity : Similar compounds have been evaluated for their antihistaminic effects, indicating that this compound could be effective in managing allergic reactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine, and how is purity validated?
- Methodology : The compound is synthesized via multi-step organic reactions, including alkylation of indene derivatives and subsequent amination. Key intermediates, such as the pyridinylethyl-indenyl moiety, are formed through stereoselective condensation. Purity validation employs:
- HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) to quantify residual solvents and byproducts .
- 1H/13C NMR spectroscopy to confirm structural integrity, with emphasis on resolving peaks for the dimethylamino group (δ ~2.2–2.4 ppm) and pyridinyl protons (δ ~7.0–8.5 ppm) .
- Elemental analysis to verify stoichiometric ratios of C, H, and N (±0.4% tolerance) .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s molecular structure?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C-N stretch at ~1250 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (exact mass: 292.168 Da for the free base) and fragmentation patterns .
- 1D/2D NMR : Assigns stereochemistry; NOESY correlations resolve spatial proximity of the pyridinylethyl and indenyl groups .
Advanced Research Questions
Q. How can stereochemical ambiguities in the indenyl-pyridinylethyl moiety be resolved crystallographically?
- Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures).
- Refine data with SHELXTL , focusing on the chiral center at C1 of the indenyl group. Anisotropic displacement parameters resolve disorder in the pyridinyl ring .
- Compare derived torsion angles (e.g., C2-C1-C6-N1) with DFT-optimized geometries to validate accuracy .
Q. What methodologies quantify trace impurities like N-Oxide derivatives in this compound?
- Methodology :
- HPLC-MS/MS : Use a reverse-phase column (e.g., Phenomenex Luna C18) with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at m/z 308.2 (N-Oxide, +16 Da from parent ion) .
- Reference standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., Impurity A: m/z 276.1, pyridinyl positional isomer) .
- Limit of quantification (LOQ) : Typically ≤0.05% w/w, validated per ICH Q3A guidelines .
Q. How should solubility studies be designed for hydrogel formulations containing this compound?
- Methodology :
- Dissolution testing : Pre-dissolve the compound in propylene glycol (1:100 ratio) at 40°C, then incorporate into hydrogel bases (e.g., carbopol). Measure solubility via UV-Vis spectroscopy (λmax ~260 nm) .
- Rheological analysis : Use a cone-plate viscometer to assess excipient compatibility (e.g., shear-thinning behavior with dexpanthenol) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 6 months .
Q. What computational approaches model H1 receptor binding dynamics?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding poses in the H1 receptor’s hydrophobic pocket. Key interactions: π-π stacking between indenyl and Phe432, and hydrogen bonding of pyridinyl N with Lys191 .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) for 100 ns. Calculate binding free energies (MM-PBSA) to correlate with in vitro IC50 values .
Q. How can discrepancies between crystallographic data and docking-predicted conformations be reconciled?
- Methodology :
- Overlay experimental (X-ray) and computational structures : Identify deviations in the dihedral angle of the dimethylaminoethyl chain. Adjust force field parameters (e.g., AMBER) to better match observed torsional profiles .
- Validate with NOE restraints : Use NMR-derived distance constraints (e.g., between indenyl H3 and pyridinyl H6) to refine docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
